molecular formula C10H19NO B12995224 1-Isobutylpiperidine-3-carbaldehyde

1-Isobutylpiperidine-3-carbaldehyde

Cat. No.: B12995224
M. Wt: 169.26 g/mol
InChI Key: ZBAMMPJSMMFPMM-UHFFFAOYSA-N
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Description

1-Isobutylpiperidine-3-carbaldehyde is a chemical compound with the molecular formula C10H19NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutylpiperidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-isobutylpiperidine with an oxidizing agent to introduce the aldehyde functional group at the 3-position. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the oxidation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutylpiperidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isobutylpiperidine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isobutylpiperidine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .

Comparison with Similar Compounds

Uniqueness: 1-Isobutylpiperidine-3-carbaldehyde is unique due to the presence of both the isobutyl group and the aldehyde functional group at the 3-position. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-(2-methylpropyl)piperidine-3-carbaldehyde

InChI

InChI=1S/C10H19NO/c1-9(2)6-11-5-3-4-10(7-11)8-12/h8-10H,3-7H2,1-2H3

InChI Key

ZBAMMPJSMMFPMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCC(C1)C=O

Origin of Product

United States

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